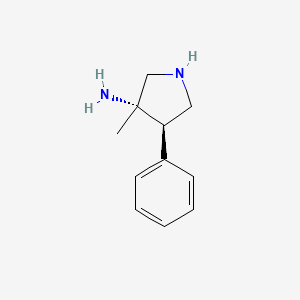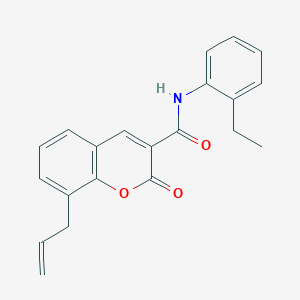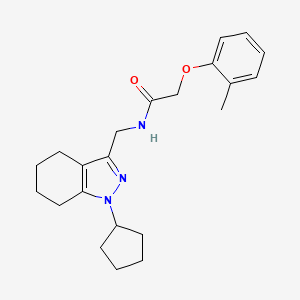
(3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine, also known as MPAA, is a chiral amine that has been of great interest to the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and antidepressant effects.
Mecanismo De Acción
The exact mechanism of action of (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This compound may enhance the activity of GABA by increasing the release of GABA or by enhancing the binding of GABA to its receptors. This leads to a decrease in neuronal excitability and may contribute to the anticonvulsant, analgesic, and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. This compound has also been shown to increase the levels of dopamine and serotonin, two neurotransmitters that play a crucial role in regulating mood and behavior. Additionally, this compound has been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been extensively studied and its biological activities are well-established. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, this compound may exhibit side effects or toxicity at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine. One area of interest is the development of antiepileptic drugs based on the structure of this compound. Additionally, further investigation into the mechanism of action of this compound may provide insights into the development of new drugs for the treatment of neurological disorders. Finally, the potential use of this compound as an antidepressant or analgesic agent warrants further investigation.
Métodos De Síntesis
The synthesis of (3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine can be achieved through a variety of methods, including the reduction of 3-methyl-4-phenylpyrrolidin-2-one with a reducing agent such as lithium aluminum hydride. Another method involves the reductive amination of 3-methyl-4-phenylpyrrolidine with an amine reagent such as methylamine. The resulting this compound can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
(3S,4R)-3-Methyl-4-phenylpyrrolidin-3-amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant effects in animal models, making it a promising candidate for the development of antiepileptic drugs. This compound has also been shown to possess analgesic properties, making it a potential candidate for the development of pain medications. Additionally, this compound has been investigated for its potential antidepressant effects.
Propiedades
IUPAC Name |
(3S,4R)-3-methyl-4-phenylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(12)8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10,13H,7-8,12H2,1H3/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCAHFNSPLFRLK-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CNC[C@H]1C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid](/img/structure/B2487190.png)

![Tert-butyl 7'-bromo-4'-oxospiro[azetidine-3,2'-chromane]-1-carboxylate](/img/structure/B2487194.png)

![5-(4-methylphenyl)-N-[4-(methylthio)benzyl]nicotinamide](/img/structure/B2487196.png)
![4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2487197.png)

![(E)-3-((5-(cinnamylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2487199.png)

![6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2487202.png)
![N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2487204.png)
![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2487205.png)
![methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2487207.png)
